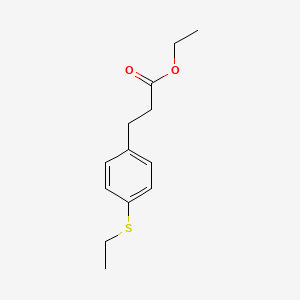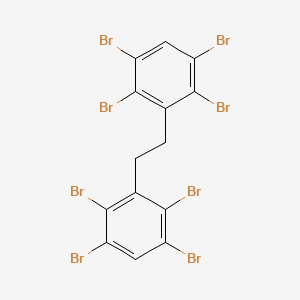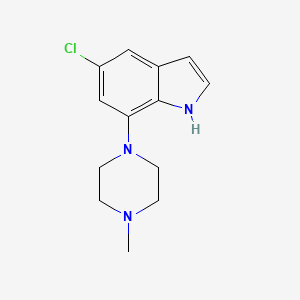![molecular formula C21H23NO4 B13864979 2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid is a heterotricyclic compound known for its complex structure and diverse applications. This compound is notable for its presence in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid involves several steps. One common method includes the reaction of phthalide with sodium chloride and p-hydroxyphenyl acetic acid. This mixture is stirred at 150°C for 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-temperature reactors and precise measurement of reagents to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, DMSO (dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various conditions, including allergies and inflammation.
Mechanism of Action
The mechanism by which 2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Olopatadine: A compound with a similar structure, used primarily as an antihistamine.
Dibenzoxepin Derivatives: Compounds with structural similarities, often studied for their pharmacological properties.
Uniqueness
2-[11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]-2-hydroxyacetic acid stands out due to its unique combination of functional groups and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic uses make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C21H23NO4/c1-22(2)11-5-8-17-16-7-4-3-6-15(16)13-26-19-10-9-14(12-18(17)19)20(23)21(24)25/h3-4,6-10,12,20,23H,5,11,13H2,1-2H3,(H,24,25) |
InChI Key |
WPDCFRNNHUYQGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)




![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
